molecular formula C14H23NO2 B4914551 1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine

1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine

Cat. No.: B4914551
M. Wt: 237.34 g/mol
InChI Key: HIBQLVAMFSUJTK-UHFFFAOYSA-N
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Description

1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to the benzyl ring and a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine typically involves the alkylation of 4-methoxy-2,5-dimethylbenzylamine with 1-methoxypropan-2-ol. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amine group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzyl position can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methoxy-N-(4-methoxy-2,5-dimethylbenzyl)propan-2-amine is unique due to its specific substitution pattern on the benzyl ring and the presence of both methoxy and amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10-7-14(17-5)11(2)6-13(10)8-15-12(3)9-16-4/h6-7,12,15H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBQLVAMFSUJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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